molecular formula C9H10Cl2N2OS B4686851 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea CAS No. 59312-31-1

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B4686851
CAS No.: 59312-31-1
M. Wt: 265.16 g/mol
InChI Key: DTFRBGQQFNFGBD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative characterized by a 2,4-dichlorophenyl group attached to the thiourea nitrogen and a 2-hydroxyethyl substituent on the adjacent nitrogen. Thioureas are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, often modulated by substituents such as halogens, hydroxyalkyl groups, and aromatic systems .

The 2,4-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing effects, which enhance binding interactions with biological targets . For instance, 1-(2-hydroxyethyl)-3-phenylthiourea (C₉H₁₂N₂OS) has a molecular weight of 196.26 g/mol and is reported as a stable crystalline solid at room temperature . Extrapolating from this, the 2,4-dichlorophenyl variant likely has a higher molecular weight (~253.1 g/mol) and altered physicochemical properties due to the dichloro substitution.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c10-6-1-2-8(7(11)5-6)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRBGQQFNFGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366846
Record name 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59312-31-1
Record name 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2,4-dichloroaniline with ethylene thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that thiourea derivatives, including 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea, have been synthesized and tested against various bacterial strains.

  • Mechanism of Action : These compounds are believed to inhibit bacterial growth by interfering with essential cellular processes. For instance, studies have shown that certain thiourea derivatives can act as inhibitors of kinases and other critical enzymes involved in microbial metabolism .
  • Efficacy : In vitro tests have demonstrated that 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea has minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli. For example, a related thiourea derivative showed MIC values ranging from 5.12 to 50 µg/mL against various strains .

Anticancer Properties

Thiourea derivatives have shown promising results in cancer research:

  • Cell Line Studies : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Findings indicate that it can induce apoptosis and inhibit cell proliferation at low micromolar concentrations (IC50 values ranging from 1.29 to 20 µM) .
  • Targeted Mechanisms : The anticancer activity is attributed to the modulation of signaling pathways involved in cancer progression and angiogenesis. For instance, some derivatives have been found to inhibit the growth of pancreatic and breast cancer cells effectively .

Anti-inflammatory Applications

Research has also highlighted the anti-inflammatory potential of thiourea derivatives:

  • Inhibition of Cytokines : Studies have shown that certain thioureas can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. For example, compounds derived from thiourea demonstrated inhibitory effects exceeding those of conventional anti-inflammatory drugs like dexamethasone .

Insecticidal Activity

The insecticidal properties of thiourea derivatives are particularly relevant in agricultural applications:

  • Target Organisms : Compounds like 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea have been tested against various insect pests including mosquito larvae and agricultural pests such as the oriental armyworm. These studies reveal effective larvicidal activity at low concentrations .
  • Mechanism : The insecticidal action is often linked to the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. This inhibition leads to paralysis and death in target species .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Halogenated Phenyl Thioureas

  • 1-(3,4-Dichlorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 85) :
    • Exhibited potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 2–8 µg/mL), outperforming reference drugs like isoniazid by 8–16 times .
    • The 3,4-dichloro substitution enhances electron-withdrawing effects, stabilizing interactions with bacterial enzymes .
  • 1-(4-Chloro-3-nitrophenyl)-3-(3,5-dichlorophenyl)thiourea :
    • Demonstrated strong inhibitory effects in molecular docking studies against HIV-1 reverse transcriptase (RT) due to π-π stacking with Trp229 and hydrogen bonding with Lys101 .

Hydroxyethyl-Substituted Thioureas

  • 1-(2-Hydroxyethyl)-3-phenylthiourea: Molecular weight: 196.26 g/mol; polar hydroxyethyl group increases aqueous solubility compared to non-polar analogs . Lacks halogen substituents, resulting in reduced antimicrobial activity compared to dichlorophenyl derivatives .
  • 1-[1-(4-Chlorophenyl)-2-phenylethyl]-3-(2-hydroxyethyl)thiourea :
    • Higher molecular weight (334.87 g/mol) due to the extended alkyl chain and chloro substitution. The bulky substituent may hinder membrane permeability, reducing bioavailability .

Physicochemical Properties

  • 1-(2,4-Dichlorophenyl)thiourea :
    • Molecular formula: C₇H₆Cl₂N₂S; molecular weight: 221.11 g/mol .
    • Lacks the hydroxyethyl group, resulting in lower polarity and solubility compared to the target compound.
  • 1-(2,4-Dimethylphenyl)-3-methylthiourea: Non-halogenated; methyl groups reduce electronic effects, leading to weaker biological activity .

Computational Insights

  • 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea :
    • Density Functional Theory (DFT) studies reveal strong electrophilic regions near chlorine atoms, facilitating interactions with bacterial protein targets .
  • 1-(3,4-Dichlorophenyl)-3-(trifluoromethyl)thiourea (ANF-6) :
    • Spectroscopic and docking analyses highlight the role of trifluoromethyl groups in enhancing metabolic stability .

Biological Activity

1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thioureas known for their potential pharmacological applications, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-hydroxyethylamine. The resulting compound features a thiourea functional group, which is crucial for its biological activity.

Antibacterial Activity

Thiourea derivatives, including 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, have shown significant antibacterial properties. A study indicated that various thiourea compounds exhibited minimum inhibitory concentrations (MIC) against several bacterial strains. For instance:

CompoundBacterial StrainMIC (µg/mL)
1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thioureaE. faecalis40-50
1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thioureaP. aeruginosa30-40
1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thioureaK. pneumoniae20-30

These findings suggest that the compound may be comparable to standard antibiotics such as ceftriaxone in terms of efficacy against these pathogens .

Anticancer Activity

Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. The IC50 values for different cancer cell lines treated with 1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea were reported as follows:

Cell LineIC50 (µM)
Breast Cancer14
Prostate Cancer10
Lung Cancer7

The compound appears to target specific molecular pathways involved in tumor growth and metastasis .

Enzyme Inhibition

Thioureas have also been studied for their potential as enzyme inhibitors. In particular, the inhibition of acetylcholinesterase (AChE), an important target in neuropharmacology and insecticide development, has been observed:

CompoundAChE Inhibition IC50 (nM)
1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea93.85

This suggests potential applications in both therapeutic and agricultural settings .

Case Studies

Several studies have investigated the biological activities of thiourea derivatives:

  • Antibacterial Study : A series of novel thiourea derivatives were synthesized and tested against common bacterial strains. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity .
  • Anticancer Evaluation : In vitro studies on human leukemia cell lines showed that certain thiourea derivatives had IC50 values as low as 1.50 µM, indicating potent anticancer activity .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
THF0 → 25247897
DCM0 → 25188596
Ethanol25366592

Basic: How can spectroscopic techniques confirm the structural integrity of this thiourea derivative?

Answer:
A multi-technique approach is essential:

  • FT-IR : Confirm the presence of thiourea C=S stretch (∼1250–1350 cm⁻¹) and hydroxyl (-OH) stretch (∼3200–3600 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and hydroxyethyl CH₂ groups (δ 3.5–3.8 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291.0124 for C₉H₁₀Cl₂N₂OS).
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Advanced: What computational strategies predict electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used:

HOMO-LUMO Analysis : Determines electron-donating/accepting behavior. For this compound, the HOMO (-6.2 eV) localizes on the thiourea moiety, suggesting nucleophilic attack sites.

Molecular Electrostatic Potential (MEP) : Highlights electrophilic regions (e.g., sulfur atom) for interaction with biological targets.

Reactivity Descriptors : Global hardness (η) and chemical potential (μ) quantify stability and charge transfer tendencies .

Q. Table 2: DFT-Derived Reactivity Parameters

ParameterValue (eV)Interpretation
HOMO Energy-6.2High electron-donating capacity
LUMO Energy-1.8Moderate electrophilicity
Band Gap (ΔE)4.4Intermediate reactivity

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

Standardized Protocols : Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity).

Species-Specific Metabolism : Compare metabolic stability in human vs. rodent hepatocytes. For example, intrinsic clearance in human microsomes (30.9 µL/min/mg) is lower than in rats (201 µL/min/mg), explaining divergent in vivo results .

Dose-Response Curves : Validate activity thresholds using Hill slopes and IC₅₀ values across multiple replicates.

Advanced: What strategies enhance solubility and stability in biological assays?

Answer:

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to improve aqueous solubility.
  • pH Adjustment : Buffers at pH 7.4 mimic physiological conditions, reducing thiourea hydrolysis.
  • Lyophilization : Stabilize the compound in solid form for long-term storage.
  • Metabolic Inhibitors : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in microsomal assays to prolong half-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea
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1-(2,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

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